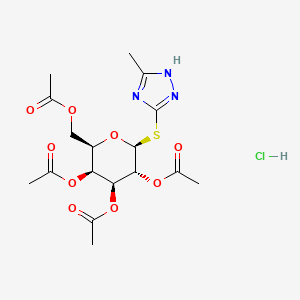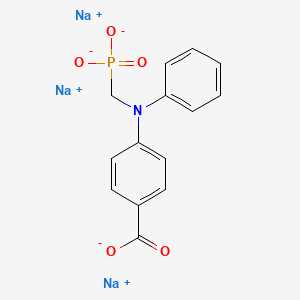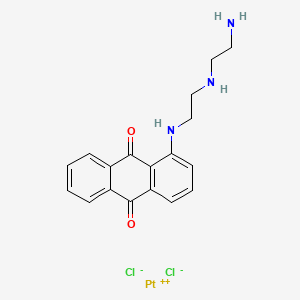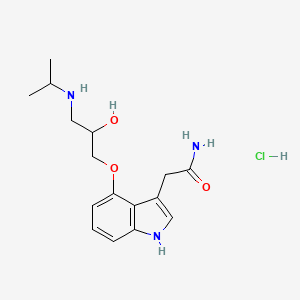
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an indole ring, a hydroxy group, and an amino group. It is often used in research due to its potential biological activities and interactions with various molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Final Assembly: The final step involves coupling the indole derivative with the hydroxy and amino groups to form the desired compound. This step may require the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.
科学研究应用
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
- 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzaldehyde
- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid
Uniqueness
Compared to similar compounds, 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride stands out due to its unique indole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
145296-54-4 |
|---|---|
分子式 |
C16H24ClN3O3 |
分子量 |
341.83 g/mol |
IUPAC 名称 |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H23N3O3.ClH/c1-10(2)18-8-12(20)9-22-14-5-3-4-13-16(14)11(7-19-13)6-15(17)21;/h3-5,7,10,12,18-20H,6,8-9H2,1-2H3,(H2,17,21);1H |
InChI 键 |
QMXKDNFEQAPVLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1C(=CN2)CC(=O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


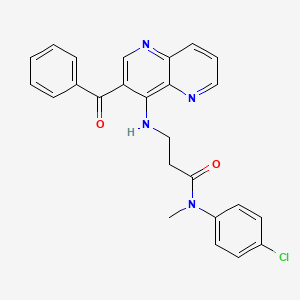
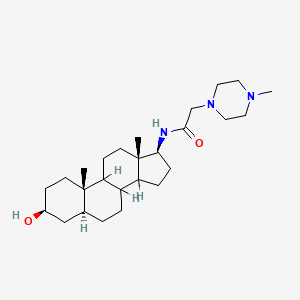

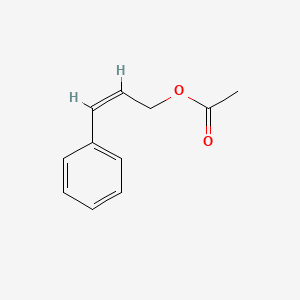
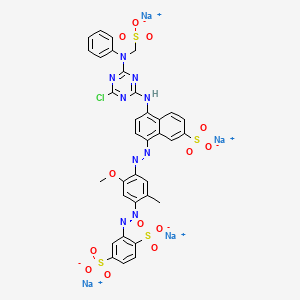
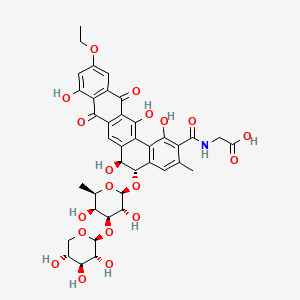
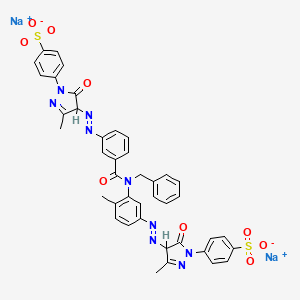
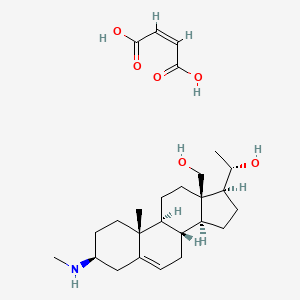
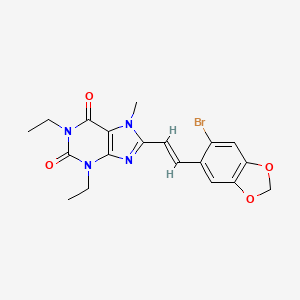
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)

